molecular formula C23H19F2N3O3S2 B2679395 N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260906-17-9

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2679395
CAS No.: 1260906-17-9
M. Wt: 487.54
InChI Key: GNMVPNKFSRVESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19F2N3O3S2 and its molecular weight is 487.54. The purity is usually 95%.
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Scientific Research Applications

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition : A related compound demonstrated potent inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and repair. This suggests potential application in cancer therapy due to its ability to interfere with cellular proliferation mechanisms (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Antimicrobial Activity : Chemical modifications of sulfazecin, a compound structurally related to N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have shown potent antimicrobial activities against gram-negative bacteria, particularly Pseudomonas aeruginosa and β-lactamase-producing bacteria (Kishimoto, Sendai, Tomimoto, Hashiguchi, Matsuo, & Ochiai, 1984).

  • Synthesis and Biological Activity of β-Lactam Antibiotics : Studies on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which share some structural similarities, revealed significant activity predominantly against Gram-negative bacteria. This implies potential application in developing new classes of antibiotics (Woulfe & Miller, 1985).

  • Carbonic Anhydrase Inhibition : Research on sulfonamide derivatives, similar in structure to this compound, has shown inhibitory effects on carbonic anhydrase isozymes, important in regulating pH and ion balance in tissues. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Gokcen, Gulcin, Ozturk, & Goren, 2016).

  • Synthesis of Cystine-Rich Peptides : Research in peptide synthesis, particularly with compounds containing benzyl and methoxybenzyl groups, contributes to the understanding of peptide structures and functions, which can be applied in pharmaceutical development (Boulègue, Musiol, Prasad, & Moroder, 2007).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O3S2/c1-31-17-4-2-3-14(9-17)12-28-22(30)21-19(7-8-32-21)27-23(28)33-13-20(29)26-11-15-5-6-16(24)10-18(15)25/h2-10H,11-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMVPNKFSRVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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